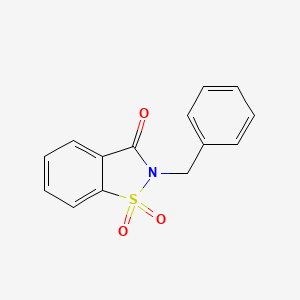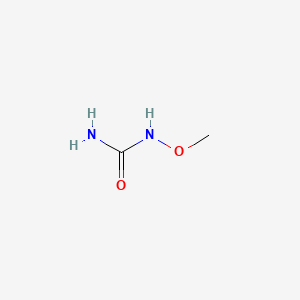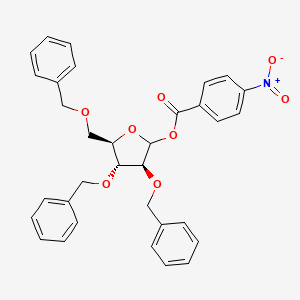
2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose
説明
2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose (TNB-DA) is a type of sugar molecule that has been studied for its potential applications in scientific research and medicine. TNB-DA is a complex sugar molecule composed of several different components, including two benzyl groups, one nitrobenzoyl group, and an arabinofuranose sugar. This molecule has been studied for its potential applications in the fields of biochemistry and physiology, and it has been found to possess a number of unique properties that make it a promising candidate for further research.
科学的研究の応用
LC-MS/MS Study of Degradation Processes
A study on nitisinone, a compound different from "2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose" but relevant in the context of analytical techniques, used LC-MS/MS to determine the stability and degradation pathways of nitisinone under various conditions. This study highlights the importance of understanding the stability and degradation of chemicals which could be applied to "this compound" for its potential applications in medicine or other fields (Barchańska et al., 2019).
Photosensitive Protecting Groups
Research on photosensitive protecting groups such as 2-nitrobenzyl and its derivatives, which are closely related to the nitrobenzoyl group in "this compound", discusses their application in synthetic chemistry. These groups are promising for future applications due to their ability to be removed under light exposure, potentially useful in the synthesis of complex molecules (Amit et al., 1974).
Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) explores the pathways, by-products, biotoxicity, and theoretical calculations involved in the degradation process. While not directly related, the methodologies and insights from this review could be applied to studies on the environmental impact and degradation pathways of "this compound" (Qutob et al., 2022).
Nanostructured Luminescent Micelles
The development of nanostructured luminescent micelles for sensing nitroaromatic and nitramine explosives showcases the application of molecular scaffolds with specific functional groups for detecting hazardous materials. This research could hint at the potential use of "this compound" in developing sensors or probes, given its nitrobenzoyl moiety (Paria et al., 2022).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO8/c35-32(27-16-18-28(19-17-27)34(36)37)42-33-31(40-22-26-14-8-3-9-15-26)30(39-21-25-12-6-2-7-13-25)29(41-33)23-38-20-24-10-4-1-5-11-24/h1-19,29-31,33H,20-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDBDZHLJKDSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966958 | |
| Record name | 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52522-49-3, 81025-70-9 | |
| Record name | NSC98642 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC232038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose in organic synthesis?
A1: This compound serves as a crucial starting material in synthesizing modified nucleosides. Specifically, research highlights its role in creating both α- and β-anomers of 2-(D-arabinofuranosyl)thiazole-4-carboxamides. [] This is significant because modified nucleosides often exhibit biological activities that differ from their natural counterparts, making them attractive targets for drug discovery, particularly in areas like antiviral and anticancer therapies.
Q2: How is this compound synthesized?
A2: The synthesis involves a multistep process starting with D-arabinose. First, D-arabinose undergoes methylation and benzylation to yield 1-O-methyl-2,3,5-tri-O-benzyl-D-arabinofuranose. This intermediate is then subjected to hydrolysis followed by acylation to obtain the final compound, this compound. The overall yield for this synthetic route is reported to be around 45%. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



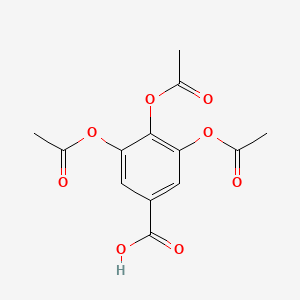
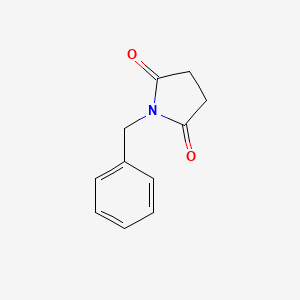
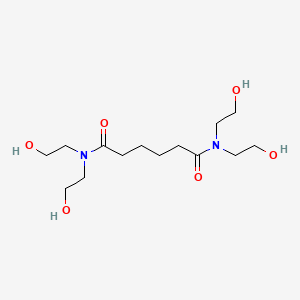



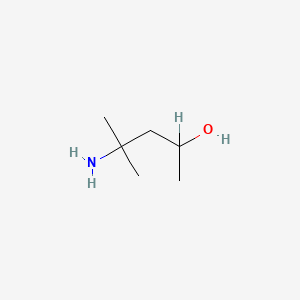



![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
